Levothyroxine sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

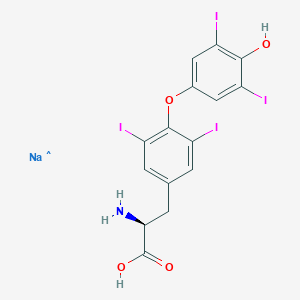

Levothyroxine sodium, also known as this compound, is the sodium salt form of the synthetic thyroid hormone thyroxine (T4). It is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound is also used in the management of thyroid cancer and goiter .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium thyroxine involves several steps. One common method starts with the iodination of tyrosine to produce diiodotyrosine. This intermediate is then coupled to form thyroxine. The final step involves converting thyroxine to its sodium salt form, sodium thyroxine .

Industrial Production Methods: Industrial production of sodium thyroxine typically involves chemical synthesis starting from tyrosine. The process includes iodination, coupling, and conversion to the sodium salt. The produced hormone is often incorporated into drugs as its sodium salt, levothyroxine sodium .

Analyse Chemischer Reaktionen

Ionization and pH-Dependent Behavior

Levothyroxine sodium exhibits pH-dependent ionization due to its multiple functional groups. The pKa values are 2.2, 6.7, and 10.1 , corresponding to its zwitterionic, cationic, and anionic forms .

| pH Range | Dominant Ionization State | Impact |

|---|---|---|

| <2.46 | Cationic | Low solubility |

| 2.46–6.91 | Zwitterionic | Optimal solubility for absorption |

| 6.91–10.1 | Anionic | Higher solubility in alkaline conditions |

| >10.1 | Dianionic | Enhanced solubility at extreme pH |

This pH-dependent behavior critically affects its absorption in the gastrointestinal tract, particularly in the jejunum and ileum .

Thermal Stability and Dehydration

This compound pentahydrate undergoes dehydration upon heating, releasing water molecules from its crystal lattice. Thermal analysis reveals:

-

Dehydration onset : 35–103°C, with a mass loss of ~9.48% (corresponding to 5 mol of water per molecule) .

-

Anhydrous stability : Thermally stable up to 156°C, followed by decomposition starting at 156°C and continuing to 500°C with a total mass loss of ~76.95% .

| Temperature Range (°C) | Process | Mass Loss |

|---|---|---|

| 35–103 | Dehydration | 9.48% |

| 156–500 | Thermal decomposition | 76.95% |

The anhydrous form is prone to oxidative degradation, with exothermic events observed at 201°C and 472°C .

Solubility and Dissolution

This compound’s solubility is low in aqueous media (0.150 mg/mL at pH 7.4, 25°C) , but formulation strategies can enhance it:

-

Softgel capsules : Improved dissolution at pH >3 compared to tablets, attributed to better wetting and dispersion .

-

Ionic liquid formulations : [Ch][T₄] and [C₂OHMiM][T₄] increase solubility up to threefold in phosphate-buffered saline (PBS) .

| Formulation | Solubility in PBS (37°C) | Comparison to Sodium Salt |

|---|---|---|

| Sodium salt (T₄) | 2.5–5.0 × 10⁻⁵ mol/L | Baseline |

| [Ch][T₄] | ~3× higher | Enhanced solubility |

| [C₂OHMiM][T₄] | ~3× higher | Enhanced solubility |

Metabolic Degradation

This compound undergoes sequential deiodination to form triiodothyronine (T₃), its active metabolite. Key steps include:

-

Peripheral monodeiodination : Catalyzed by selenoenzymes (e.g., iodothyronine deiodinase), producing T₃ .

-

Liver/kidney metabolism : Primary sites for T₄ degradation, with ~80% of circulating T₃ derived from T₄ conversion .

Interactions with Excipients

This compound exhibits incompatibility with certain excipients, as shown in stability studies:

-

Lactose, mannitol, sorbitol : Induce thermal interactions, altering decomposition profiles .

-

Calcium lactate : Compatible, with no significant interaction observed .

| Excipient | Interaction | Impact |

|---|---|---|

| Lactose | Thermal overlap | Reduced stability |

| Mannitol | Melting-induced interaction | Accelerated degradation |

| Calcium lactate | No interaction | Suitable for formulations |

Biochemical and Pharmacokinetic Reactions

Wissenschaftliche Forschungsanwendungen

Treatment of Hypothyroidism

Levothyroxine sodium is primarily indicated for the treatment of hypothyroidism , which can be classified into primary, secondary, and tertiary forms:

- Primary Hypothyroidism : Often caused by autoimmune conditions such as Hashimoto's thyroiditis or after thyroidectomy.

- Secondary Hypothyroidism : Results from pituitary gland dysfunction leading to insufficient thyroid-stimulating hormone (TSH) production.

- Tertiary Hypothyroidism : Rarely occurs due to hypothalamic dysfunction affecting the release of thyrotropin-releasing hormone (TRH) .

Thyroid Cancer Management

This compound is also used as an adjunct therapy for patients with thyroid cancer . It helps suppress TSH levels post-surgery and radioiodine therapy, which is crucial for preventing cancer recurrence .

Myxedema Coma

In emergency situations, this compound is administered intravenously for the treatment of myxedema coma , a life-threatening condition resulting from severe hypothyroidism. This application underscores the critical role of levothyroxine in acute settings .

Off-Label Uses

This compound has several off-label applications, including:

- Cadaveric Organ Recovery : Used to optimize organ function prior to transplantation.

- Subclinical Hypothyroidism : Recommended for patients with elevated TSH levels (>10 mIU/L) who exhibit symptoms .

Research Findings on this compound

Recent studies have explored various aspects of this compound's effects beyond its primary uses:

Oxidative Stress Reduction

A study demonstrated that levothyroxine treatment significantly decreased oxidative stress markers in patients with Hashimoto's thyroiditis after six months of therapy, indicating its potential benefits in managing oxidative stress-related complications .

Combination Therapies

Research has investigated the efficacy of combining this compound with selenium in treating chronic lymphocytic thyroiditis. Results indicated improved outcomes in mood and inflammatory markers among patients receiving this combination therapy .

Case Studies

Several case studies highlight unique patient responses to this compound therapy:

- A report detailed three hypothyroid patients requiring unusually high doses (300 - 450 µg daily) due to factors like drug interactions and obesity. These cases emphasize the necessity for personalized dosing strategies based on individual patient profiles .

- Another study focused on the pharmacokinetics of levothyroxine when co-administered with other medications, revealing significant variability in absorption and efficacy depending on concurrent therapies .

Wirkmechanismus

Levothyroxine sodium acts by replacing the deficient thyroid hormone in the body. It is converted to triiodothyronine (T3) in peripheral tissues, which then binds to thyroid hormone receptors in the nucleus. This binding regulates the transcription of various genes involved in metabolism, growth, and development .

Vergleich Mit ähnlichen Verbindungen

Triiodothyronine (T3): The active form of thyroid hormone.

Liothyronine: A synthetic form of triiodothyronine.

Desiccated Thyroid Extract: Contains both T3 and T4 in a natural form

Comparison:

Sodium Thyroxine vs. Triiodothyronine: Levothyroxine sodium (T4) is a prohormone that is converted to the active form, triiodothyronine (T3), in the body.

Sodium Thyroxine vs. Liothyronine: Liothyronine is more potent and acts faster than sodium thyroxine but requires more frequent dosing.

Sodium Thyroxine vs. Desiccated Thyroid Extract: Desiccated thyroid extract contains both T3 and T4, providing a more natural hormone replacement but with less precise dosing compared to synthetic forms.

This compound remains a critical compound in the treatment of thyroid-related disorders and continues to be a focus of extensive research in various scientific fields.

Eigenschaften

Molekularformel |

C15H11I4NNaO4 |

|---|---|

Molekulargewicht |

799.86 g/mol |

InChI |

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m0./s1 |

InChI-Schlüssel |

BRLSOHUOWVCKNI-YDALLXLXSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |

Isomerische SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.[Na] |

Kanonische SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.